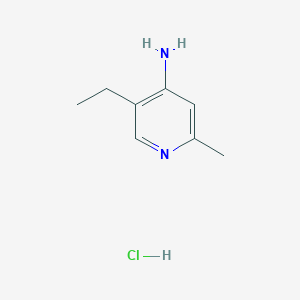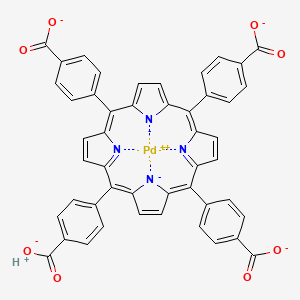
Tetra(4-carboxyphenyl)porphyrinatopalladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetra(4-carboxyphenyl)porphyrinatopalladium is a metalloporphyrin complex where palladium is coordinated to a porphyrin ring substituted with four carboxyphenyl groups. This compound is known for its unique photophysical and photochemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-carboxyphenyl)porphyrinatopalladium typically involves the following steps:
Preparation of Tetra(4-carboxyphenyl)porphyrin: This is achieved by condensing pyrrole with 4-carboxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.
Metallation with Palladium: The porphyrin is then reacted with a palladium salt, such as palladium(II) chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tetra(4-carboxyphenyl)porphyrinatopalladium undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligand substitution reactions can occur, where the carboxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized porphyrin derivatives, while substitution can yield various functionalized porphyrins .
Wissenschaftliche Forschungsanwendungen
Tetra(4-carboxyphenyl)porphyrinatopalladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Its photophysical properties make it useful in imaging and diagnostic applications.
Industry: It is employed in the development of sensors and as a component in advanced materials.
Wirkmechanismus
The mechanism by which Tetra(4-carboxyphenyl)porphyrinatopalladium exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells . The molecular targets include cellular membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetra(4-carboxyphenyl)porphyrin: The non-metallated version of the compound.
Zinc Tetra(4-carboxyphenyl)porphyrin: A similar compound where zinc is coordinated to the porphyrin ring.
Tin Tetra(4-carboxyphenyl)porphyrin: Another metalloporphyrin with tin as the central metal.
Uniqueness
Tetra(4-carboxyphenyl)porphyrinatopalladium is unique due to its specific photophysical properties and its ability to act as a catalyst in various chemical reactions. The presence of palladium enhances its catalytic activity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C48H25N4O8Pd-3 |
|---|---|
Molekulargewicht |
892.2 g/mol |
IUPAC-Name |
hydron;palladium(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Pd/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-5 |
InChI-Schlüssel |
PRCLVHYMQQEINC-UHFFFAOYSA-I |
Kanonische SMILES |
[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


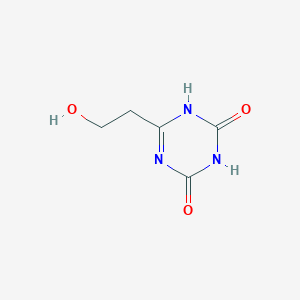
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
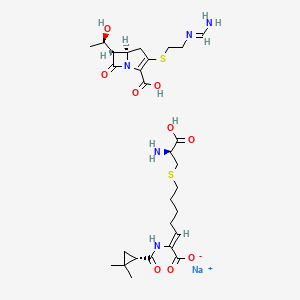
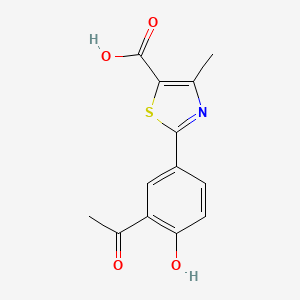
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
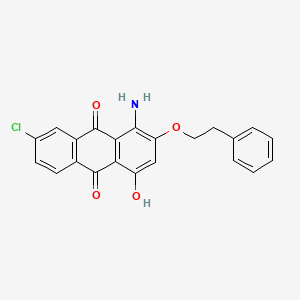
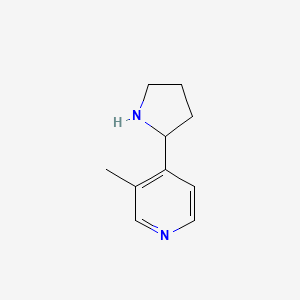
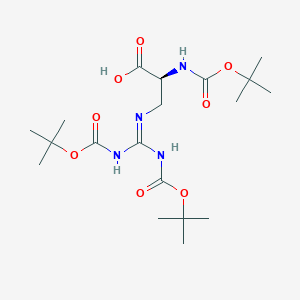

![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
